4-Piperazin-1-yl-quinoline
Overview
Description
4-Piperazin-1-yl-quinoline is a heterocyclic compound that features a quinoline ring fused with a piperazine moietyIt has been studied for its antibacterial, antitubercular, and anticancer properties .
Mechanism of Action
Target of Action
4-Piperazin-1-yl-quinoline is a novel quinoline-piperazine hybrid that has been synthesized and evaluated for its antibacterial and antituberculosis properties . The primary targets of this compound are bacterial pathogens, including both Gram-positive and Gram-negative bacteria . It has shown significant inhibitory activity against all the TB strains .
Mode of Action
It is believed to interact with its targets by inhibiting bacterial growth . The compound’s interaction with its targets results in significant inhibitory activity against bacterial growth .
Biochemical Pathways
It is known that the compound has a significant effect on bacterial growth, suggesting that it may interfere with essential biochemical pathways in bacteria .
Pharmacokinetics
It has been suggested that the compound accumulates in mouse macrophages . This suggests that the compound may have good bioavailability and could potentially be developed as an antibiotic or MDR-TB drug .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . This includes significant inhibitory activity against all TB strains . The compound is less cytotoxic, suggesting that it could be developed as an antibiotic or MDR-TB drug .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the pH of the environment can affect the accumulation of the compound in cells . .
Biochemical Analysis
Cellular Effects
The effects of 4-Piperazin-1-yl-quinoline on cellular processes are complex and multifaceted. It has been shown to have significant inhibitory activity against bacterial growth . Furthermore, it has been found to have anti-breast cancer activity, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade easily .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperazin-1-yl-quinoline typically involves the reaction of 4,7-dichloroquinoline with anhydrous piperazine in a polar protic solvent. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution of the chlorine atom by the piperazine moiety .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: 4-Piperazin-1-yl-quinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced or modified
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
4-Piperazin-1-yl-quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in studying biological pathways and interactions.
Medicine: It has shown potential as an antibacterial, antitubercular, and anticancer agent. .
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Piperaquine: A bisquinoline compound used as an antimalarial agent.
Chloroquine: Another quinoline derivative with antimalarial properties.
Quinoline N-oxides: Oxidized derivatives of quinoline with various biological activities
Uniqueness: 4-Piperazin-1-yl-quinoline stands out due to its dual functionality, combining the properties of both quinoline and piperazine moieties. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
4-piperazin-1-ylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-4-12-11(3-1)13(5-6-15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSWRHKBLLDUHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364187 | |
Record name | 4-Piperazin-1-yl-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118306-89-1 | |
Record name | 4-Piperazin-1-yl-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 118306-89-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the 7-chloro-4-(piperazin-1-yl)quinoline structure so interesting for medicinal chemistry?
A: The 7-chloro-4-(piperazin-1-yl)quinoline scaffold is a versatile starting point for developing drugs with diverse biological activities. This versatility stems from its ability to be chemically modified and combined with other pharmacophores. Research has shown its potential for targeting various diseases, including malaria [], parasitic infections [, ], HIV [], diabetes [], cancer [, ], and neurological disorders [].
Q2: Can you elaborate on the antiparasitic activity of 7-chloro-4-(piperazin-1-yl)quinoline derivatives?
A: Studies have demonstrated promising antiparasitic activity of certain 7-chloro-4-(piperazin-1-yl)quinoline derivatives, particularly against Entamoeba histolytica and Giardia intestinalis []. A hybrid molecule combining this scaffold with a nitroimidazole moiety (7-chloro-4-(4-[2-(5-nitroimidazol-1-yl)ethyl]-piprazin-1-yl)quinoline) exhibited potent activity against both parasites, with an IC50 of approximately 1 µM []. This activity was notably higher than metronidazole, a standard antiparasitic drug [].
Q3: How does the structure of 7-chloro-4-(piperazin-1-yl)quinoline derivatives impact their anti-cancer activity?
A: Researchers have explored Structure-Activity Relationship (SAR) by synthesizing various derivatives and evaluating their effects on cancer cell lines []. For instance, introducing a 2-(N-substituted-amino)ethanone moiety at the piperazine nitrogen of 7-chloro-4-(piperazin-1-yl)quinoline led to potent cytotoxic activity against breast cancer (MCF-7) and prostate cancer (PC3) cells []. This modification, particularly with a 4-bromobenzyl substituent, showed promising VEGFR-II inhibitory activity, suggesting its potential as an anti-cancer agent [].
Q4: Are there any studies investigating the anti-inflammatory potential of 7-chloro-4-(piperazin-1-yl)quinoline derivatives?
A: Yes, research has explored the anti-inflammatory and analgesic properties of 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone []. This compound exhibited strong inhibition of nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 macrophages, indicating anti-inflammatory potential []. Furthermore, it suppressed the expression of inflammatory markers like iNOS and COX-2 []. In vivo studies demonstrated its effectiveness in reducing carrageenan-induced paw edema in mice, further supporting its anti-inflammatory activity [].
Q5: What is known about the toxicity of 7-chloro-4-(piperazin-1-yl)quinoline derivatives?
A5: While several studies showcase the therapeutic potential of 7-chloro-4-(piperazin-1-yl)quinoline derivatives, information regarding their toxicity and safety profiles requires further investigation. Assessing potential adverse effects, long-term safety, and therapeutic indices will be crucial in determining the viability of these compounds for clinical applications.
Q6: What analytical techniques are commonly employed in the characterization of 7-chloro-4-(piperazin-1-yl)quinoline derivatives?
A: Researchers utilize various spectroscopic and analytical methods for structural characterization. Common techniques include Infrared Spectroscopy (IR) to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to determine the structure and purity, and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and formula []. Additionally, elemental analysis is often conducted to verify the compound's purity [].
Q7: Are there any computational studies on 7-chloro-4-(piperazin-1-yl)quinoline derivatives?
A: Yes, computational chemistry plays a significant role in understanding the activity of these compounds. Molecular docking studies, for instance, helped elucidate the binding mode of a 7-chloro-4-(piperazin-1-yl)quinoline derivative to the active site of VEGFR-II, providing insights into its inhibitory activity []. Such computational approaches can guide further optimization of these molecules for improved potency and selectivity.
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